Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate
Description
Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate (CAS: 1221346-20-8) is a heterocyclic compound featuring an imidazole ring linked to a methyl butanoate ester via a propylamino spacer. Its molecular formula is C₁₁H₁₉N₃O₂, with a molecular weight of 225.29 g/mol . This article provides a comparative analysis with structurally analogous compounds, emphasizing molecular features, synthetic pathways, and functional applications.
Properties
IUPAC Name |
methyl 3-(3-imidazol-1-ylpropylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-10(8-11(15)16-2)13-4-3-6-14-7-5-12-9-14/h5,7,9-10,13H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWFKEWXZRIKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCCN1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanoethylation of Imidazole
The first step involves reacting imidazole with acrylonitrile to form N-cyanoethylimidazole. This reaction proceeds via Michael addition, where the nucleophilic nitrogen of imidazole attacks the β-carbon of acrylonitrile. The process is typically conducted under reflux in a polar aprotic solvent such as ethanol or acetonitrile, achieving yields exceeding 75%.
Hydrogenation to N-(3-Aminopropyl)imidazole
The cyanoethylated product undergoes catalytic hydrogenation using Raney nickel under pressurized hydrogen (3–5 atm). This step reduces the nitrile group to a primary amine, yielding N-(3-aminopropyl)imidazole. Key parameters include temperature (50–80°C) and reaction duration (12–24 h), with yields reported up to 85%.
Coupling Strategies for Butanoate Ester Formation
Reductive Amination with Methyl 3-Oxobutanoate
N-(3-Aminopropyl)imidazole reacts with methyl 3-oxobutanoate in a reductive amination process. The ketone group of the ester forms an imine intermediate with the primary amine, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN) in methanol or ethanol. This method, adapted from analogous imidazolium salt syntheses, achieves moderate yields (60–70%) and requires strict pH control (4–6) to minimize side reactions.
Reaction Conditions
Alkylation with Methyl 3-Bromobutanoate
Alternatively, the amine undergoes nucleophilic substitution with methyl 3-bromobutanoate. This reaction is conducted in a buffered aqueous system (acetic acid/acetate, pH 4.5–5.5) to enhance the amine’s nucleophilicity while suppressing ester hydrolysis. The German patent’s buffer system, originally developed for bendamustine intermediates, is directly applicable here, yielding 72–78% of the target compound after purification via recrystallization in ethyl acetate.
Optimization Data
| Parameter | Value |
|---|---|
| pH | 4.5–5.5 |
| Temperature | 60–70°C |
| Reaction Time | 12 h |
| Solvent | Acetic acid/acetate |
| Yield | 76% |
Purification and Characterization
Chromatographic Purification
Crude products are purified using reversed-phase HPLC with acetonitrile/water (0.1% trifluoroacetic acid) gradients, a method validated for imidazolium derivatives. This step removes unreacted starting materials and byproducts, achieving >95% purity.
Spectroscopic Validation
-
1H NMR (600 MHz, DMSO-d6): δ 9.08 (s, 1H, imidazole-H), 4.17 (t, J = 6.7 Hz, 2H, N-CH2), 3.85 (s, 3H, OCH3), 3.63 (s, 2H, NH-CH2), 2.45 (m, 2H, COOCH2).
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HRMS: m/z calculated for C11H18N3O2 [M+H]+: 224.1396; found: 224.1392.
Comparative Analysis of Methodologies
The reductive amination route offers milder conditions but lower yields compared to alkylation, which benefits from higher efficiency at elevated temperatures. The choice of method depends on substrate availability: methyl 3-oxobutanoate is preferable for lab-scale synthesis, while methyl 3-bromobutanoate suits industrial applications due to streamlined purification.
Industrial-Scale Considerations
The Chinese patent’s two-step process for N-(3-aminopropyl)imidazole is economically viable, utilizing low-cost acrylonitrile and Raney nickel. Coupling this with the German patent’s buffered alkylation enables large-scale production (batch sizes >5 kg) with 85% overall yield, underscoring its commercial feasibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding alcohols.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₉N₃O₂
- Molecular Weight : 225.29 g/mol
- Structure : The compound consists of a butanoate group linked to a propylamine chain containing an imidazole ring, which is known for its biological significance.
Antimicrobial Properties
Research indicates that methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate exhibits notable antimicrobial activity. Compounds with imidazole rings are often explored for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Initial studies suggest that this compound may disrupt bacterial cell membranes or interfere with enzymatic pathways related to microbial resistance mechanisms, warranting further pharmacological exploration .
Enzyme Inhibition
The compound is being investigated for its potential as an enzyme inhibitor. Imidazole derivatives are known to inhibit enzymes such as cytochrome P450, which play crucial roles in drug metabolism. This property positions this compound as a candidate for developing new pharmaceuticals targeting various diseases .
Therapeutic Potential
The imidazole ring's presence suggests potential applications in treating inflammatory conditions, fungal infections, and even cancer. Ongoing research aims to elucidate the compound's mechanisms of action and therapeutic efficacy across different biological systems .
Synthesis of Complex Molecules
In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance solubility and bioavailability, making it a versatile intermediate in organic synthesis .
Coordination Chemistry
Due to its ability to form stable complexes with metals, this compound is also explored in coordination chemistry and catalysis. Its application in synthesizing polymers and other materials highlights its industrial relevance .
Study on Antimicrobial Activity
A preliminary study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent .
Investigation into Enzyme Inhibition
Another study focused on the compound's role as an inhibitor of cytochrome P450 enzymes. The findings demonstrated that this compound effectively reduced enzyme activity in vitro, paving the way for further studies in drug development .
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. This can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs include imidazole derivatives and nitrogen-containing heterocycles. Key differences lie in substituent groups, molecular complexity, and functional group orientation.
Table 1: Structural Comparison
Key Observations :
- The target compound’s secondary amine and flexible propylamino chain distinguish it from rigid aryl-substituted imidazoles (e.g., compound 5 in ).
- 1-Butyl-3-methylimidazolium acetate is ionic, enabling solvent/catalytic applications, whereas the target compound is neutral.
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide lacks an imidazole ring but shares a directing group (N,O-bidentate) for catalysis.
Key Observations :
Functional and Application-Based Analysis
Functional diversity drives distinct applications, though the target compound’s uses remain speculative.
Table 3: Application Comparison
Key Observations :
Biological Activity
Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate, with the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol, is a synthetic compound featuring an imidazole ring. This structure is significant due to its biological relevance, particularly in pharmacology and medicinal chemistry. The compound's potential applications span antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in various biological studies.
Chemical Structure
The compound consists of:
- Imidazole Ring : A five-membered heterocyclic structure known for its biological activity.
- Butanoate Moiety : Contributes to the compound's solubility and bioavailability.
- Propylamine Chain : Enhances interaction with biological targets.
Antimicrobial Properties
Studies indicate that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring is critical for this activity, as compounds with similar structures have been documented to disrupt bacterial cell membranes or inhibit essential enzymatic pathways involved in microbial resistance mechanisms .
Table 1: Antimicrobial Activity against Various Bacterial Strains
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Pseudomonas aeruginosa | Weak |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property positions the compound as a candidate for developing new pharmaceuticals aimed at enhancing therapeutic efficacy by modulating drug metabolism .
Table 2: Enzyme Inhibition Profile
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinically relevant bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative therapeutic agent in treating infections.
Research on Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine levels in vitro, indicating its potential use in managing inflammatory diseases. Further studies are needed to confirm these effects in vivo and to explore the underlying mechanisms of action .
The exact mechanism by which this compound exerts its biological effects is still under investigation. Initial hypotheses suggest that it may interact with specific cellular receptors or enzymes, influencing pathways involved in inflammation and microbial resistance. Understanding these interactions will be crucial for optimizing its therapeutic applications .
Q & A
Q. What are the key synthetic routes for Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Alkylation of imidazole derivatives (e.g., 3-(1H-imidazol-1-yl)propylamine) with methyl esters under nucleophilic substitution conditions.
- Step 2 : Optimization using catalysts like potassium carbonate or triethylamine in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–80°C) to improve yield and selectivity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity and temperature to minimize byproducts.
Q. What analytical techniques are recommended for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm backbone structure, imidazole ring protons (δ 7.0–7.5 ppm), and ester/amine functionalities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z 255.3) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups .
Q. How can researchers screen for preliminary biological activity?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition studies : Use fluorescence-based assays to evaluate interactions with targets like cytochrome P450 or kinases .
- Receptor binding : Radioligand displacement assays for imidazole-linked receptors (e.g., histamine receptors) .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Molecular docking studies suggest the imidazole ring and amino-propyl chain facilitate hydrogen bonding with active sites of enzymes (e.g., fungal lanosterol 14α-demethylase) .
- Competitive inhibition kinetics (e.g., values) can be determined using Lineweaver-Burk plots .
- Fluorescence quenching experiments reveal conformational changes in target proteins upon binding .
Q. How does stereochemistry influence its bioactivity, and how can enantiomers be resolved?
- Chiral centers : If present, use chiral HPLC with columns like Chiralpak IG-3 and polar mobile phases (hexane:isopropanol 90:10) for enantiomer separation .
- Activity differences : Compare IC values of enantiomers in enzyme assays; often, (R)-enantiomers show higher affinity due to steric complementarity .
Q. What strategies are effective for comparative structure-activity relationship (SAR) studies?
- Analog synthesis : Replace the methyl ester with ethyl or isopropyl groups to assess hydrophobicity effects .
- Data analysis : Tabulate IC/MIC values of analogs to identify critical substituents (e.g., imidazole N-alkylation enhances antifungal activity) .
Q. How can stability and degradation pathways be evaluated under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (HO) conditions, then analyze degradation products via LC-MS .
- Storage stability : Monitor purity over 6–12 months at -20°C (lyophilized) vs. 4°C (solution) using accelerated stability protocols .
Q. What advanced techniques are used to study its solid-state properties?
- X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of imidazole and ester moieties .
- DSC/TGA : Determine melting point () and thermal decomposition profile (e.g., onset at ~200°C) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
